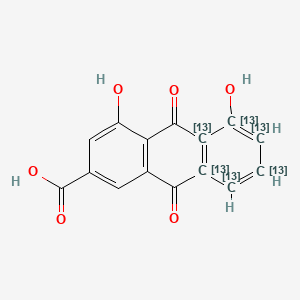

Rhein-13C6

Vue d'ensemble

Description

Rhein-13C6 is a labelled analogue of Rhein, an anthraquinone compound found in the fresh rhizome of Rheum coreanum Nakai . It exhibits anti-inflammatory and antitumor activities . Rhein is often used in health products for its potential benefits, such as reducing fat, detoxifying, preventing gastric cancer, and delaying aging .

Molecular Structure Analysis

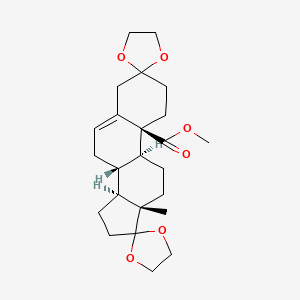

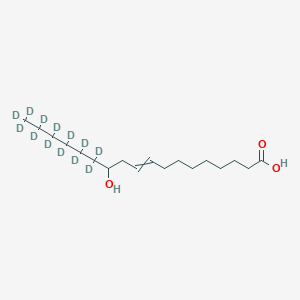

This compound has a molecular formula of C9 [13C]6H8O6 and a molecular weight of 290.18 . Its IUPAC name is 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid .Physical and Chemical Properties Analysis

This compound is a yellow crystalline solid with a melting point of 321-322°C . It is soluble in benzene, chloroform, ether, and pyridine .Applications De Recherche Scientifique

Apoptosis Induction in Cancer Cells : Rhein has been found to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia cells (HL-60), through a reactive oxygen species-independent mitochondrial death pathway. This action involves caspase activation, DNA fragmentation, and the loss of mitochondrial membrane potential (Lin, Fujii, & Hou, 2003).

Pharmacological Effects : Studies have documented that Rhein possesses hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. These effects support its potential use as a medicinal agent (Zhou et al., 2015).

Mechanisms of Action : The pharmacological mechanisms of Rhein involve multiple pathways, including the MAPK and PI3K-AKT signaling pathways, which are essential for regulating cell cycle and apoptosis. This suggests that Rhein's therapeutic effect is the result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway (Sun, Luo, Chen, & Xiang, 2016).

Inhibition of Cell Transformation and AP-1 Activation : Rhein has shown to inhibit cell transformation and activator protein-1 (AP-1) activation in mouse epidermal cells, possibly through a JNK-dependent mechanism (Lin, Li, Fujii, & Hou, 2003).

Antitumor Role in Renal Cell Carcinoma : Rhein inhibits malignant phenotypes in human renal cell carcinoma by impacting the MAPK/NF-κB signaling pathways. This suggests its role in suppressing cell proliferation, migration, and invasion in cancer cells (Ma, Chen, & Shi, 2018).

Inhibition of Cytochrome P450 Enzymes : Rhein can inhibit major cytochrome P450 enzymes in rat liver microsomes, which is significant for understanding potential drug-drug interactions involving Rhein (Tang et al., 2009).

Renoprotective Functions : Rhein has shown renoprotective properties, including reversing Klotho repression and protecting against kidney and bone injuries in chronic kidney disease models (Zhang et al., 2017).

Hepatotoxicity Mediated by CYP2C19 : Research has indicated that CYP2C19 may mediate the hepatotoxicity of Rhein, suggesting the need for caution in the use of medicinal plants containing Rhein along with CYP substrates (He et al., 2015).

Mécanisme D'action

Target of Action

Rhein-13C6, an active anthraquinone ingredient, has been found to interact with several proteins responsible for antibiotic resistance in bacterial and fungal pathogens . It has shown a strong binding affinity against the fungal target N-myristoyl transferase . Additionally, it has been found to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia cells (HL-60), through a reactive oxygen species-independent mitochondrial death pathway.

Mode of Action

The mode of action of this compound involves multiple pathways, including the MAPK and PI3K-AKT signaling pathways, which are essential for regulating cell cycle and apoptosis. The therapeutic effect of this compound, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. From the overall perspective, the pathways related to the targets of this compound are initiated by the membrane receptor. Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . In addition, this compound might delay the progression of chronic nephropathy via the metabolic pathways, NF-κB and MAPKs signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Emodin, rhein, chrysophanol, and physcion have been found to increase the plasma exposure levels of aloe-emodin, while aloe-emodin lowers their plasma exposure levels . This suggests that the bioavailability of this compound can be influenced by the presence of other compounds.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. It has been found to induce apoptosis in various cancer cell lines. Moreover, it has been found to have anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities .

Analyse Biochimique

Biochemical Properties

Rhein-13C6 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind proteins responsible for antibiotic resistance in bacterial and fungal pathogens, enhancing the potency of antibiotics . The nature of these interactions is primarily inhibitory, disrupting the normal function of these proteins and thereby exerting its therapeutic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell development and aflatoxin biosynthesis in Aspergillus flavus by disrupting energy supply and causing ROS accumulation . In human pancreatic cancer cells, this compound has been found to sensitize cells to EGFR inhibitors through inhibition of the STAT3 pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to bind with cytochrome P450 14 alpha-sterol demethylase and N-myristoyl transferase, showing a high binding energy, which is indicative of strong interactions . These binding interactions lead to enzyme inhibition or activation and changes in gene expression, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving a human non-small cell lung carcinoma (NSCLC) xenografted mouse model, the highest abundance of 13C6-Phe was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, when Rhein exerted kidney protection effects, the dosage of Rhein in animal experiments was mostly 20 to 150 mg/kg/day, and the duration of administration was mostly less than 14 days .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to be involved in sphingolipid metabolism, arachidonic acid metabolism, and glycerophospholipid metabolism . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its lipophilic nature and its interactions with various enzymes and proteins, it is likely that it localizes to multiple compartments within the cell

Propriétés

IUPAC Name |

4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i1+1,2+1,3+1,7+1,9+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDLCPWAQCPTKC-UVUZSWIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1C(=O)[13C]3=[13C](C2=O)[13C](=[13CH][13CH]=[13CH]3)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858373 | |

| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330166-42-1 | |

| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

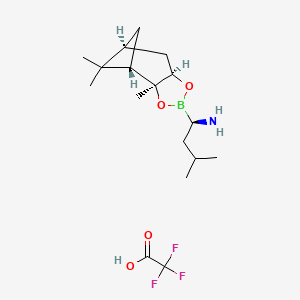

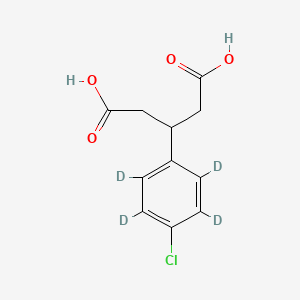

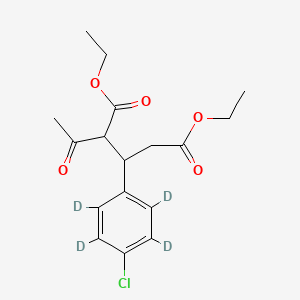

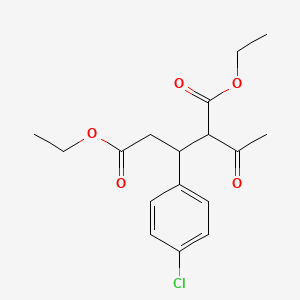

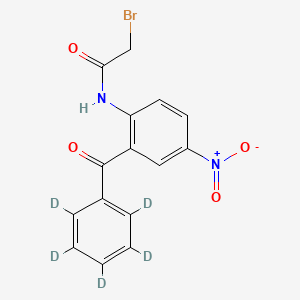

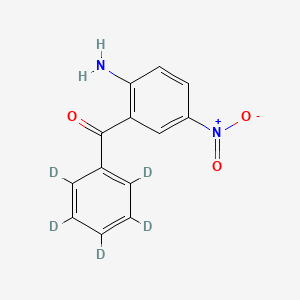

Synthesis routes and methods

Procedure details

Q1: The study mentions that emodin shows promising binding affinity to proteins involved in antibiotic resistance. What are the implications of this finding?

A1: The study demonstrates, through molecular docking simulations, that emodin exhibits strong binding affinity to cytochrome P450 14 alpha-sterol demethylase (CYP51) in fungi and Penicillin binding protein 3 (PBP3) in bacteria []. These proteins are crucial for the survival and growth of these pathogens and are often implicated in mechanisms of antibiotic resistance. The strong binding of emodin to these targets suggests its potential to inhibit their activity, thereby potentially disrupting the development of antibiotic resistance or enhancing the efficacy of existing antibiotics.

Q2: How does the study assess the potential toxicity of the studied phytocompounds?

A2: The researchers utilized a combination of computational tools like admetSAR and Protox-II to predict the toxicity of the phytocompounds []. These tools analyze the chemical structure of the compounds and compare them to existing databases to predict their potential for toxicity. Additionally, they calculated LD50 values, a measure of acute toxicity, for the compounds. The study found that emodin, chrysophanol dimethyl ether, and rhein-13c6 were predicted to be non-carcinogenic and non-cytotoxic based on these in silico analyses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)